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Compound of Interest

Compound Name: Pingbeimine C

Cat. No.: B192117 Get Quote

Introduction

Pingbeimine C, a steroidal alkaloid derived from the bulbs of Fritillaria species, represents a

class of natural products with significant therapeutic potential. Traditionally used in Chinese

medicine for respiratory ailments, recent research has pointed towards broader

pharmacological activities for Fritillaria alkaloids, including anti-inflammatory, anticancer, and

neuroprotective effects. This technical guide provides an in-depth framework for the in silico

prediction of Pingbeimine C's bioactivity, offering a systematic approach for researchers,

scientists, and drug development professionals to explore its therapeutic promise. Due to the

current lack of extensive experimental data on Pingbeimine C, this guide emphasizes

predictive computational methodologies to elucidate its mechanism of action and identify

potential molecular targets.

Physicochemical Properties of Pingbeimine C
A foundational step in any in silico analysis is the characterization of the molecule's

physicochemical properties. These properties, derived from its chemical structure, are crucial

for predicting its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion -

ADME) and potential for druglikeness.
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Property Value Source

Molecular Formula C27H43NO6 PubChem[1]

Molecular Weight 477.6 g/mol PubChem[1]

SMILES

C[C@H]1CC[C@H]2--

INVALID-LINK--

C[C@H]5[C@H]4--INVALID-

LINK--[C@@H]6[C@@]5(CC--

INVALID-LINK--

O)C)O)O)O">C@@(C)O

PubChem[1]

Predicted pKa 12.30 ± 0.70 Guidechem[2]

Predicted LogP 0.07 Guidechem[2]

Predicted Bioactivity and Potential Therapeutic
Applications
Based on the known pharmacological activities of structurally related Fritillaria alkaloids,

Pingbeimine C is predicted to exhibit a range of therapeutic effects. These predictions provide

a basis for targeted in silico investigations.

Anti-inflammatory Activity:Fritillaria alkaloids are known to possess anti-inflammatory

properties. The total alkaloids from Fritillaria cirrhosa have been shown to alleviate

inflammation by inhibiting the TGF-β and NF-κB signaling pathways.

Anticancer Activity: Several studies have indicated the antitumor potential of Fritillaria

alkaloids. These compounds can inhibit the proliferation of various cancer cell lines.

Neuroprotective Effects: There is emerging evidence for the neuroprotective roles of

alkaloids from medicinal plants, suggesting a potential therapeutic avenue for Pingbeimine
C in neurological disorders.

In Silico Experimental Protocols
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This section outlines a detailed workflow for the computational prediction of Pingbeimine C's

bioactivity, from target identification to the analysis of its interactions and systemic effects.

Target Prediction
The initial and most critical step is to identify the potential molecular targets of Pingbeimine C.

Reverse screening methodologies, which predict the protein targets of a small molecule, are

employed for this purpose.

Experimental Protocol:

Ligand Preparation: Obtain the 2D structure of Pingbeimine C in SMILES format:

C[C@H]1CC[C@H]2--INVALID-LINK--C[C@H]5[C@H]4--INVALID-LINK--

[C@@H]6[C@@]5(CC--INVALID-LINK--O)C)O)O)O)(C)O.

Target Prediction using SwissTargetPrediction:

Navigate to the SwissTargetPrediction web server.[3][4]

Input the SMILES string of Pingbeimine C into the query field.

Select "Homo sapiens" as the target organism.

Initiate the prediction. The server compares the query molecule to a library of known active

compounds to predict the most probable protein targets.[5][6]

Target Prediction using TargetNet:

Access the TargetNet web server.[7]

Submit the SMILES string of Pingbeimine C for analysis.

TargetNet utilizes quantitative structure-activity relationship (QSAR) models for a wide

range of human proteins to predict binding profiles.[7]

Target Prioritization:

Compile the lists of predicted targets from both servers.
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Prioritize targets that appear in both prediction lists and are functionally relevant to the

known pharmacology of Fritillaria alkaloids (e.g., kinases, inflammatory pathway proteins,

apoptosis-related proteins).

Logical Workflow for Target Prediction:

Pingbeimine C
(SMILES)

SwissTargetPrediction

TargetNet

Predicted Targets
(SwissTargetPrediction)

Predicted Targets
(TargetNet)

Prioritized Targets

Click to download full resolution via product page

Caption: Workflow for in silico target prediction of Pingbeimine C.

Molecular Docking
Once high-priority targets are identified, molecular docking simulations are performed to predict

the binding affinity and interaction patterns of Pingbeimine C with these proteins.

Experimental Protocol:

Protein Preparation:

Download the 3D crystal structures of the prioritized target proteins from the Protein Data

Bank (PDB).

Prepare the protein structures by removing water molecules, adding hydrogen atoms, and

assigning charges using software such as AutoDock Tools or Chimera.

Ligand Preparation:

Convert the 2D structure of Pingbeimine C to a 3D structure using a molecular modeling

program like Avogadro or ChemDraw.
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Perform energy minimization of the 3D structure using a suitable force field (e.g.,

MMFF94).

Docking Simulation:

Define the binding site on the target protein. This can be identified from the co-crystallized

ligand in the PDB structure or predicted using site-finding algorithms.

Perform molecular docking using software like AutoDock Vina or PyRx. Set the grid box to

encompass the defined binding site.

Run multiple docking simulations to ensure conformational sampling.

Analysis of Results:

Analyze the docking poses and binding energies. The pose with the lowest binding energy

is typically considered the most favorable.

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions)

using software like PyMOL or Discovery Studio Visualizer.

Molecular Docking Workflow:
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Caption: General workflow for molecular docking simulations.

ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties

of Pingbeimine C is essential to assess its drug-like potential.

Experimental Protocol:

Input: Use the SMILES string of Pingbeimine C.

ADMET Prediction Servers:

Utilize web-based platforms such as SwissADME and pkCSM.

Input the SMILES string and run the prediction.
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Analysis of Parameters:

Absorption: Evaluate parameters like gastrointestinal (GI) absorption and blood-brain

barrier (BBB) permeability.

Distribution: Assess plasma protein binding.

Metabolism: Predict inhibition of cytochrome P450 (CYP) enzymes (e.g., CYP1A2,

CYP2C9, CYP2C19, CYP2D6, CYP3A4).

Excretion: Predict renal clearance.

Toxicity: Evaluate predictions for AMES toxicity, hepatotoxicity, and skin sensitization.

ADMET Prediction Workflow:

Predicted Properties
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Click to download full resolution via product page

Caption: Workflow for in silico ADMET prediction.

Predicted Signaling Pathways
Based on the predicted targets and the known pharmacology of related alkaloids, we can

hypothesize the signaling pathways that Pingbeimine C may modulate. For instance, if a

predicted target is a key kinase in an inflammatory pathway, a diagram can be constructed to

visualize this interaction.

Example of a Predicted Anti-inflammatory Signaling Pathway:
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Caption: Predicted inhibition of the NF-κB signaling pathway by Pingbeimine C.
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Conclusion and Future Directions
The in silico methodologies outlined in this guide provide a robust framework for the initial

assessment of Pingbeimine C's bioactivity. By predicting its molecular targets, binding

interactions, and ADMET properties, researchers can generate testable hypotheses and

prioritize experimental validation studies. The convergence of predictions from multiple

computational tools, coupled with knowledge of the pharmacology of related natural products,

strengthens the confidence in the predicted bioactivities. Future experimental work, including in

vitro binding assays, cell-based functional assays, and in vivo studies, will be crucial to validate

these in silico findings and fully elucidate the therapeutic potential of Pingbeimine C. This

integrated approach of computational prediction and experimental validation is pivotal in

accelerating the translation of promising natural products into novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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